3-{[(2-fluorophenyl)methyl]sulfanyl}-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine is a complex organic compound belonging to the class of triazole derivatives. This compound features a unique combination of functional groups, including a trifluoromethyl group and a sulfanyl moiety, which contribute to its potential biological activities and applications in various fields such as medicinal chemistry and agrochemicals.
This compound is classified under the category of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. Triazoles are known for their diverse biological activities and are commonly used as intermediates in the synthesis of pharmaceuticals and agrochemicals.
The synthesis of 3-{[(2-fluorophenyl)methyl]sulfanyl}-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine typically involves multi-step reactions. A common synthetic route includes the reaction of 2-fluorobenzyl chloride with a thiol compound to introduce the sulfanyl group, followed by the formation of the triazole ring through cyclization reactions involving hydrazine derivatives.
The molecular structure of 3-{[(2-fluorophenyl)methyl]sulfanyl}-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine can be represented by its IUPAC name and canonical SMILES notation:
CC(C1=NN=C(N1)SCC2=CC=CC=C2F)C(F)(F)F
3-{[(2-fluorophenyl)methyl]sulfanyl}-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine can undergo several types of chemical reactions:
Common reagents include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction processes. Substitution reactions may require catalysts to enhance reactivity .
The mechanism of action for this compound involves its interaction with specific biological targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects such as antimicrobial or anticancer acti
CAS No.: 3009-34-5
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 26289-09-8
CAS No.: 887705-27-3
CAS No.: 511-37-5